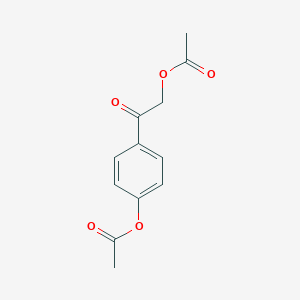

4-(2-Acetoxyacetyl)phenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGKCTFMRDCXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195315 | |

| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42528-99-4 | |

| Record name | 2-(Acetyloxy)-1-[4-(acetyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42528-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042528994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-acetoxyacetyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Acetoxyacetyl)phenyl acetate (B1210297), with the CAS Number 42528-99-4, is a key synthetic intermediate in the preparation of various phenethylamine (B48288) metabolites.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development and research.

Chemical and Physical Properties

4-(2-Acetoxyacetyl)phenyl acetate is a white to off-white crystalline solid.[2] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with approximate solubilities of 1 mg/mL, 10 mg/mL, and 30 mg/mL, respectively.[3] It exhibits slight solubility in chloroform (B151607) and methanol.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | [3] |

| CAS Number | 42528-99-4 | [3] |

| Molecular Formula | C₁₂H₁₂O₅ | [3][4] |

| Molecular Weight | 236.22 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [2] |

| UV/Vis (λmax) | 250 nm | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Synthesis and Experimental Protocols

A generalized experimental workflow for the utilization of this compound in the synthesis of phenethylamine metabolites is outlined below.

Caption: Synthetic workflow for phenethylamine glycol metabolites.

Biological Activity and Applications

As a synthetic intermediate, this compound is not typically investigated for its own biological activity. Its primary significance lies in its utility for the synthesis of phenethylamine metabolites, which are crucial for studying the pharmacology and toxicology of parent phenethylamine drugs. The ability to synthesize these metabolites allows researchers to investigate their mechanisms of action, metabolic pathways, and potential physiological effects.

There are no known signaling pathways directly modulated by this compound. Its role is upstream in the synthesis of compounds that may have biological targets.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and pharmacology. Its well-defined chemical properties and role as a key synthetic intermediate enable the creation of important drug metabolites for further study. While information on its own biological activity is limited, its contribution to the synthesis of biologically active molecules is significant.

References

An In-depth Technical Guide to 4-(2-Acetoxyacetyl)phenyl acetate (CAS 42528-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a chemical compound primarily utilized as a synthetic intermediate in various chemical research and development applications. This technical guide provides a comprehensive overview of its known properties, including its chemical and physical data, a general synthesis pathway, and available spectral information. It is important to note that as a synthetic intermediate, extensive data on its biological activity and mechanism of action are not widely available in public literature.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-(2-Acetoxyacetyl)phenyl acetate. This data has been aggregated from various chemical supplier specifications.

| Property | Value | Source |

| CAS Number | 42528-99-4 | N/A |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| UV/Vis. λmax | 250 nm | [1] |

| Solubility | Soluble in ethanol (B145695) (~1 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (~30 mg/ml) | [1] |

Synthesis Information

This compound is described in the literature as an intermediate in the synthesis of phenethylamine (B48288) metabolites. A general synthesis pathway is outlined in the 1986 paper by Holshouser and Kolb, which involves the α-bromination of a substituted acetophenone (B1666503) followed by displacement with an acetate ion.

Experimental Protocol: A Generalized Approach

While the specific, detailed experimental protocol from the primary literature could not be accessed for this guide, the general methodology can be described as follows:

-

α-Bromination of 4-Hydroxyacetophenone: The synthesis likely begins with the protection of the hydroxyl group of 4-hydroxyacetophenone as an acetate, yielding 4-acetylphenyl acetate. This is followed by a selective bromination at the alpha position of the acetyl group.

-

Acetate Displacement: The resulting α-bromo intermediate is then reacted with a source of acetate ions, such as a tetraalkylammonium acetate or an alkali metal acetate, to displace the bromide and form the final product, this compound.

The following diagram illustrates this generalized synthetic workflow.

Generalized Synthesis Workflow for this compound.

Spectral Data

Mass Spectrometry

The following table presents the predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.0758 |

| [M+Na]⁺ | 259.0577 |

| [M-H]⁻ | 235.0612 |

| [M+NH₄]⁺ | 254.1023 |

| [M+K]⁺ | 275.0316 |

Data sourced from computational predictions.

NMR and IR Spectroscopy

As of the compilation of this guide, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound have not been found in publicly accessible databases. Researchers are advised to perform their own spectral analysis for compound verification.

Biological Activity and Applications

The primary cited application of this compound is as an intermediate in the synthesis of glycol metabolites of phenethylamine drugs for research purposes.[2] There is no substantial information available in the public domain regarding its own biological activity, mechanism of action, or involvement in any specific signaling pathways.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures. It is intended for research use only and is not for human or veterinary use. Users should consult the safety data sheet (SDS) provided by their supplier for detailed handling and safety information.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of phenethylamine metabolites. This guide has summarized the available chemical and physical data, and outlined a general synthetic pathway. The lack of extensive public data on its biological activity and experimental spectra highlights its specific role as a building block in chemical synthesis rather than as an end-product with characterized biological functions. Researchers working with this compound should rely on their own analytical data for confirmation of structure and purity.

References

An In-depth Technical Guide on the Molecular Weight of 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a compound of interest in various research and development applications. The following sections outline the fundamental chemical properties and the precise calculation of its molecular weight.

Chemical Identity

-

Systematic Name: 4-(2-Acetoxyacetyl)phenyl acetate

-

Molecular Formula: C₁₂H₁₂O₅[1]

-

Structure:

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₁₂O₅, and the standard atomic weights of carbon, hydrogen, and oxygen.

The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are:

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(12 × 12.011) + (12 × 1.008) + (5 × 15.999) = 144.132 + 12.096 + 79.995 = 236.223 u

Data Presentation

For clarity and ease of comparison, the quantitative data for the molecular weight calculation of this compound is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 236.223 |

The calculated molecular weight is consistent with published data for this compound, which is cited as 236.22.[4] Another source provides a monoisotopic mass of 236.06847 Da.[1]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, detailed experimental protocols for techniques like mass spectrometry, which are used to experimentally determine molecular mass, are beyond the scope of this specific guide focused on the theoretical molecular weight.

Similarly, the creation of diagrams for signaling pathways or experimental workflows is not applicable to the calculation of a chemical property like molecular weight. These visualizations are typically used to represent biological processes or complex experimental procedures, which are not relevant to the core topic of this guide.

The logical relationship for the molecular weight calculation is a straightforward summation, as illustrated in the table above. Therefore, a complex diagrammatic representation is not necessary to convey this information.

References

Elucidation of the Chemical Structure of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(2-acetoxyacetyl)phenyl acetate (B1210297), a synthetic intermediate with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and an in-depth analysis of expected spectroscopic data for the complete characterization of this molecule.

Introduction

4-(2-Acetoxyacetyl)phenyl acetate is a derivative of acetophenone (B1666503) containing two ester functional groups. Its structure presents an interesting case for characterization due to the presence of multiple carbonyl groups and a substituted aromatic ring. Understanding its synthesis and spectroscopic properties is crucial for its potential use as a building block in the synthesis of more complex molecules, including phenethylamine (B48288) metabolites.[1] This guide provides a systematic approach to its structure elucidation, combining synthetic chemistry with modern analytical techniques.

Proposed Synthesis Pathway

A two-step synthetic pathway is proposed for the preparation of this compound, starting from the commercially available 4-hydroxyacetophenone.

References

A Comprehensive Technical Guide to (4-acetoxyphenyl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-acetoxyphenyl)-2-oxoethyl acetate (B1210297), a key synthetic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of pharmacologically active agents.

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name (4-acetoxyphenyl)-2-oxoethyl acetate is a key organic intermediate. It is also known by other names such as 4-(2-Acetoxyacetyl)phenyl acetate.

| Identifier | Value |

| IUPAC Name | (4-acetoxyphenyl)-2-oxoethyl acetate |

| Synonym | This compound |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 24085-06-1 |

Physicochemical Properties

A summary of the key physicochemical properties of (4-acetoxyphenyl)-2-oxoethyl acetate is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 101-102 °C | |

| Boiling Point | 124 °C at 0.2 mmHg | [1] |

| Purity | >96.0% (GC) | [1] |

Synthesis of (4-acetoxyphenyl)-2-oxoethyl acetate

The synthesis of (4-acetoxyphenyl)-2-oxoethyl acetate is a critical process for its application as an intermediate. The following is a representative experimental protocol adapted from established synthetic methodologies.

Reaction Scheme:

Caption: Synthetic overview for (4-acetoxyphenyl)-2-oxoethyl acetate.

Experimental Protocol:

-

Materials and Reagents:

-

4-hydroxyacetophenone

-

Acetic anhydride

-

Pyridine

-

Appropriate solvent (e.g., dichloromethane)

-

Reagents for subsequent oxidation and acetylation steps

-

Standard work-up reagents (e.g., hydrochloric acid, sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Acetylation of 4-hydroxyacetophenone: To a solution of 4-hydroxyacetophenone in a suitable solvent, add pyridine followed by the dropwise addition of acetic anhydride at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

-

Purification: Purify the resulting intermediate, (4-acetoxyphenyl)ethan-1-one, by column chromatography or recrystallization.

-

Subsequent Transformations: The purified intermediate is then subjected to further reaction steps, such as alpha-bromination followed by displacement with acetate, to yield the final product, (4-acetoxyphenyl)-2-oxoethyl acetate.

-

Final Purification: The crude final product is purified by column chromatography on silica (B1680970) gel to afford pure (4-acetoxyphenyl)-2-oxoethyl acetate.

-

Applications in Drug Development

(4-acetoxyphenyl)-2-oxoethyl acetate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility is particularly noted in the preparation of phenethylamine (B48288) metabolites and other biologically active molecules.[2]

Workflow in Drug Intermediate Synthesis:

Caption: Role of (4-acetoxyphenyl)-2-oxoethyl acetate as a drug intermediate.

While specific signaling pathways directly modulated by (4-acetoxyphenyl)-2-oxoethyl acetate are not extensively documented, its role as a precursor allows for the synthesis of molecules with defined biological targets. For instance, derivatives of similar phenyl acetate structures have been explored for their potential as anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[3]

Potential Therapeutic Signaling Pathway Involvement (Hypothetical for Derivatives):

Caption: Hypothetical signaling pathway for a derivative.

This guide provides a foundational understanding of (4-acetoxyphenyl)-2-oxoethyl acetate for professionals engaged in chemical research and pharmaceutical development. The provided data and protocols are intended to support further investigation and application of this versatile chemical intermediate.

References

Spectroscopic and Experimental Profile of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and experimental data for the synthetic intermediate, 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). The information is curated for professionals in research and drug development, presenting key data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-(2-Acetoxyacetyl)phenyl acetate, a compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .

| Analytical Method | Result |

| Purity (HPLC) | ≥95% |

| UV/Vis Spectroscopy | λmax: 250 nm |

| Mass Spectrometry | MH⁺: 237.3M+Na⁺: 259.0 |

Table 1: Summary of Analytical Data

While specific, detailed spectral data such as ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are not publicly available in extensive detail, the compound's identity has been confirmed by these methods. The available information indicates conformity with the expected structure.

Experimental Protocols

The synthesis and characterization of this compound have been reported in the scientific literature. The protocols outlined below are based on established methodologies for the synthesis and analysis of similar compounds.

Synthesis of this compound

A plausible synthetic route involves the acetylation of 4-(2-hydroxyacetyl)phenyl acetate. This precursor can be prepared from 4-hydroxyacetophenone. The final acetylation step would involve reacting 4-(2-hydroxyacetyl)phenyl acetate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst. A detailed protocol can be found in the work by Holshouser and Kolb (1986).[1]

Spectroscopic Analysis Workflow

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity. The logical workflow for this process is illustrated in the diagram below.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition and Processing: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the crystalline solid is finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment or the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.

Applications in Drug Development

This compound serves as a synthetic intermediate in the preparation of various compounds of interest in pharmaceutical research.[1][2] Its structure, featuring a phenyl acetate moiety and an acetoxyacetyl group, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and their metabolites. Accurate spectroscopic data is crucial for ensuring the identity and purity of this intermediate, which is a critical aspect of quality control in the drug development pipeline.

References

Mass Spectrometry of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(2-acetoxyacetyl)phenyl acetate (B1210297), a synthetic intermediate utilized in the preparation of various compounds, including phenethylamine (B48288) metabolites[1][2]. This document outlines the expected mass spectral characteristics, proposes a detailed experimental protocol for its analysis, and presents a theoretical fragmentation pathway based on established principles of mass spectrometry.

Compound Profile

| Identifier | Value |

| IUPAC Name | [2-(4-acetyloxyphenyl)-2-oxoethyl] acetate |

| Molecular Formula | C₁₂H₁₂O₅[3] |

| Molecular Weight | 236.22 g/mol [4] |

| Monoisotopic Mass | 236.06847 Da[3] |

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for 4-(2-acetoxyacetyl)phenyl acetate is not readily found, its fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as phenyl acetate, and general principles of mass spectral fragmentation. The primary ionization technique considered here is Electron Ionization (EI), which typically induces extensive fragmentation.

The PubChem database provides predicted collision cross-section values for various adducts of this compound, which are useful in ion mobility spectrometry[3].

| Adduct | m/z |

| [M+H]⁺ | 237.07575 |

| [M+Na]⁺ | 259.05769 |

| [M-H]⁻ | 235.06119 |

| [M+NH₄]⁺ | 254.10229 |

| [M+K]⁺ | 275.03163 |

| [M]⁺ | 236.06792 |

Data sourced from PubChem[3].

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through a series of characteristic steps, primarily involving the cleavage of its ester and ketone functionalities. A key fragmentation mechanism for phenyl acetates is the loss of a neutral ketene (B1206846) (CH₂=C=O) molecule[5].

A plausible fragmentation pathway is initiated by the formation of the molecular ion (m/z 236). Subsequent fragmentation events could include:

-

Loss of an acetyl group (-COCH₃): This would lead to a fragment ion at m/z 193.

-

Loss of an acetoxy group (-OCOCH₃): This would result in a fragment ion at m/z 177.

-

Cleavage of the phenyl ester bond with loss of ketene: This is a common fragmentation for phenyl acetates and would yield a phenol-containing fragment.

-

McLafferty rearrangement: If applicable, this could lead to the formation of specific fragment ions.

Fragmentation Diagram

References

Physical and chemical characteristics of 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). The compound, with the CAS number 42528-99-4, is a key synthetic intermediate in the preparation of various phenethylamine (B48288) metabolites. This document consolidates available data on its properties, including molecular structure, spectral analysis, and solubility, and outlines experimental protocols for its analysis. While specific biological signaling pathways involving this compound are not yet fully elucidated, its role as a precursor suggests potential applications in the development of neurologically active compounds.

Chemical and Physical Properties

4-(2-Acetoxyacetyl)phenyl acetate is a white to off-white solid organic compound. It is characterized by the presence of two acetate ester functional groups, contributing to its moderate polarity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₅ | [1][2][3] |

| Molecular Weight | 236.22 g/mol | [1][2][3] |

| CAS Number | 42528-99-4 | [1][2][3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [4] |

| UV λmax | 250.00 nm |

Spectral Data

While specific spectra for this compound are not publicly available, a product data sheet confirms that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are consistent with its structure. Mass spectrometry data has been reported as follows:

| Ion | m/z |

| [M+H]⁺ | 237.3 |

| [M+Na]⁺ | 259.0 |

Experimental Protocols

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

An established method for the analysis of this compound utilizes a Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV detection at 250 nm.

This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the available literature. However, it is generally described as being synthesized through esterification reactions. A plausible synthetic route, based on general organic chemistry principles, is the acetylation of 4-hydroxyacetophenone.

Logical Synthesis Workflow:

Caption: Plausible synthetic pathway for this compound.

Purification of the final product can be achieved through recrystallization or chromatographic techniques, such as flash column chromatography, as is common for compounds of this nature. The RP-HPLC method described in section 3.1 can be adapted for preparative purification.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the direct interaction of this compound with cellular signaling pathways. Its primary known role is that of a synthetic intermediate in the laboratory synthesis of phenethylamine metabolites[1][2][3]. Phenethylamines are a broad class of compounds with diverse and significant neurological effects, acting as neurotransmitters and hormones.

The general biological relevance of acetate and acetylated compounds is vast. Acetate itself can act through at least two major signaling pathways: the acetyl-CoA signaling branch and the G-protein signaling branch. The acetyl-CoA pathway is involved in the regulation of protein function and gene transcription through acetylation and deacetylation cycles.

Given that this compound is a precursor to phenethylamine metabolites, its ultimate biological relevance lies in the activity of the compounds synthesized from it. The workflow for its use in drug development can be conceptualized as follows:

Caption: Role of this compound in drug development.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties that are amenable to standard analytical techniques. While its direct biological activity remains to be thoroughly investigated, its role as a precursor in the synthesis of phenethylamine metabolites positions it as a compound of interest for researchers in neuropharmacology and drug development. Further studies are warranted to explore any intrinsic biological effects and to fully characterize its reactivity and potential applications.

References

An In-depth Technical Guide on the Safety and Handling of 4-(2-Acetoxyacetyl)phenyl acetate

Chemical Identification and Properties

| Property | Value | Reference |

| Synonyms | 2-(acetyloxy)-1-[4-(acetyloxy)phenyl]-ethanone | |

| CAS Number | 42528-99-4 | |

| EC Number | 255-870-6 | |

| Molecular Formula | C12H12O5 | [2][3] |

| Molecular Weight | 236.22 g/mol | [2] |

| Melting Point | Undetermined | |

| Boiling Point | Undetermined | |

| Flash Point | Not applicable | |

| Solubility in Water | Not determined |

Hazard Identification and Classification

According to the Safety Data Sheet from Cayman Chemical, 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Consequently, it has no assigned GHS label elements, hazard pictograms, signal word, or hazard statements.

However, it is crucial to handle all laboratory chemicals with care. For the structurally related compound, phenyl acetate, the following GHS classifications apply and should be considered as potential, albeit unconfirmed, hazards for 4-(2-Acetoxyacetyl)phenyl acetate:

-

Flammable liquids: Category 4[4]

-

Acute toxicity (Oral): Category 4[4]

-

Hazardous to the aquatic environment — acute: Category 3[4]

-

Hazardous to the aquatic environment — chronic: Category 3[4]

NFPA and HMIS Ratings (for this compound):

| Rating System | Health | Fire | Reactivity |

| NFPA | 0 | 0 | 0 |

| HMIS | 0 | 0 | 0 |

Toxicological Information

No specific quantitative toxicological data such as LD50 or LC50 values for this compound were found in the provided search results. For the related compound, phenyl acetate, the following data is available:

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1,630 mg/kg | [4] |

| Dermal LD50 | Rabbit | > 8,000 mg/kg | [4] |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures are recommended.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. Consult a doctor if complaints arise. |

| Skin Contact | The product is generally not considered to be a skin irritant. Wash with soap and water. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

| Ingestion | If symptoms persist, consult a doctor. |

For the related compound, phenyl acetate, more specific measures are advised, including immediately flushing eyes with plenty of water for at least 15 minutes and seeking medical attention if irritation persists.[5] For ingestion, it is recommended to call a poison center or doctor if feeling unwell and to rinse the mouth.

Handling and Storage

Handling: No special measures are required for handling this compound. However, standard laboratory practices such as wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, are always recommended. For phenyl acetate, it is advised to wash hands and skin thoroughly after handling and to not eat, drink, or smoke when using the product.[5]

Storage: Store in accordance with the information listed on the product insert. For phenyl acetate, it is recommended to store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight, with containers kept tightly closed.[5]

Accidental Release Measures

In the event of a spill, pick up the material mechanically. It is also advised to prevent the substance from entering sewers or surface and ground water. For phenyl acetate, it is recommended to use non-sparking tools and absorbent materials like clay or sawdust for containment and cleanup.[5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for the preparation of a related compound, phenyl acetate, can be adapted. One common method involves the acetylation of a phenol. A plausible synthetic workflow is outlined below.

General Synthesis Workflow for Acetylated Phenolic Compounds

Caption: A generalized workflow for the synthesis of acetylated phenolic compounds.

Signaling Pathways

The provided information indicates that this compound is used as a synthetic intermediate, particularly in the synthesis of phenethylamine (B48288) metabolites.[1] However, no specific signaling pathways in which this compound is directly involved are detailed. Research on acetylated phenolic compounds, in general, has shown biological activity, such as the inhibition of Platelet-Activating Factor (PAF), which plays a role in cardiovascular diseases.[6] The degree of acetylation can influence whether the compound acts as an inhibitor or an aggregator of platelets.[6]

Logical Relationship for Potential Biological Screening

Caption: A logical workflow for investigating the potential biological activity of the compound.

References

In-Depth Technical Guide on 4-(2-Acetoxyacetyl)phenyl acetate: A Theoretical and Experimental Overview

Disclaimer: Publicly available scientific literature lacks in-depth theoretical and experimental studies specifically focused on 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). This guide, therefore, presents a comprehensive overview based on established chemical principles, data from structurally related compounds, and proposed methodologies for its synthesis and characterization. The quantitative data and experimental protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

4-(2-Acetoxyacetyl)phenyl acetate is a chemical compound with the molecular formula C₁₂H₁₂O₅. It is recognized primarily as a synthetic intermediate in the preparation of various organic molecules, including phenethylamine (B48288) metabolites.[1][2] Its structure features a phenyl acetate core with an acetoxyacetyl substituent at the para position. This arrangement of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. This technical guide aims to provide a detailed theoretical and experimental perspective on this compound, covering its synthesis, structural properties, and potential areas of application.

Synthesis and Reaction Mechanisms

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway involves the acylation of 4-hydroxyphenyl acetate.

Proposed Synthesis of this compound

A feasible approach to synthesize this compound is through the Friedel-Crafts acylation of 4-hydroxyphenyl acetate with 2-acetoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

4-Hydroxyphenyl acetate + 2-Acetoxyacetyl chloride --(AlCl₃)--> this compound + HCl

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-hydroxyphenyl acetate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: Slowly add a solution of 2-acetoxyacetyl chloride (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Theoretical Studies: A Methodological Approach

Computational Methodology (Proposed)

Geometry Optimization:

-

The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This would provide the most stable conformation and key geometrical parameters.

Vibrational Analysis:

-

Frequency calculations on the optimized geometry would yield the theoretical vibrational spectra (IR and Raman). These calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.

Electronic Properties:

-

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability.

Spectroscopic Prediction:

-

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical values, when compared with experimental data, can aid in the structural elucidation.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic features can be predicted.

¹H and ¹³C NMR Spectroscopy (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (ppm, δ) | Multiplicity | Integration | Assignment |

| Phenyl Protons | ~7.2 - 8.0 | Multiplet | 4H | Aromatic protons |

| Methylene Protons | ~5.3 | Singlet | 2H | -CO-CH₂-O- |

| Acetoxy Methyl Protons | ~2.3 | Singlet | 3H | -O-CO-CH₃ (on phenyl) |

| Acetoxy Methyl Protons | ~2.2 | Singlet | 3H | -O-CO-CH₃ (on acetyl) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm, δ) | Assignment |

| Carbonyl Carbons | ~195, ~170, ~169 | C=O (ketone, esters) |

| Aromatic Carbons | ~120 - 155 | Phenyl ring carbons |

| Methylene Carbon | ~65 | -CO-CH₂-O- |

| Methyl Carbons | ~21, ~20 | -CH₃ (acetyl groups) |

Infrared (IR) Spectroscopy (Predicted)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretching (Ketone) | ~1700 - 1680 | Strong |

| C=O Stretching (Esters) | ~1760 - 1735 | Strong |

| C-O Stretching | ~1250 - 1000 | Strong |

| Aromatic C=C Stretching | ~1600 - 1450 | Medium |

| Aromatic C-H Bending | ~900 - 675 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 236. Key fragmentation patterns would likely involve the loss of acetyl and acetoxy groups.

Potential Applications and Future Directions

The presence of multiple ester functionalities and a ketone group makes this compound a versatile intermediate for the synthesis of more complex molecules. Its structural similarity to some biologically active acetylated phenolic compounds suggests that it could be explored for potential pharmacological activities. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and high-yielding synthetic protocol and fully characterizing the compound using modern spectroscopic techniques.

-

Computational Studies: Performing detailed DFT calculations to understand its electronic structure, reactivity, and potential intermolecular interactions.

-

Biological Screening: Investigating its potential as an inhibitor of enzymes or as a modulator of signaling pathways, given its role as a precursor to phenethylamine metabolites.

This guide provides a foundational understanding of this compound based on available information and theoretical predictions. It is intended to stimulate further experimental and computational investigation into this promising synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly phenethylamine (B48288) derivatives which have broad applications as adrenergic drugs.[1][2] The structural motif of a substituted phenylethanolamine is central to a number of bronchodilators and other adrenergic receptor agonists. For instance, the synthesis of salbutamol (B1663637), a widely used β2-adrenergic agonist for the treatment of asthma, can proceed through intermediates structurally related to 4-(2-acetoxyacetyl)phenyl acetate, starting from 4-hydroxyacetophenone.[3] This document provides a detailed two-step protocol for the synthesis of this compound from 4-hydroxyacetophenone, offering a practical guide for laboratory-scale preparation.

Application in Drug Discovery and Development

The primary application of this compound is as a versatile building block in medicinal chemistry. Its utility stems from the two distinct acetylated hydroxyl groups and the ketone functionality, which can be further manipulated to introduce desired pharmacophores.

-

Intermediate for Adrenergic Agonists: This compound serves as a precursor for the synthesis of various β-adrenergic agonists.[4][5][6] The core structure is amenable to modifications of the side chain and the aromatic ring, allowing for the development of analogues with tailored selectivity for different adrenergic receptor subtypes (e.g., β1, β2).

-

Phenethylamine Metabolite Synthesis: It is also used in the synthesis of various phenethylamine metabolites, which are crucial for metabolism studies and for the development of new therapeutics targeting monoamine oxidase or other enzymes involved in neurotransmitter metabolism.[1][2][7]

-

Scaffold for Novel Therapeutics: The reactive handles on the molecule allow for its incorporation into more complex molecular scaffolds for the exploration of new therapeutic agents targeting a wide range of biological targets.

Experimental Protocols

The synthesis of this compound from 4-hydroxyacetophenone is presented as a two-step process:

-

Step 1: α-Bromination of 4-hydroxyacetophenone to yield 2-bromo-4'-hydroxyacetophenone (B28259).

-

Step 2: Acetoxylation and O-acetylation of 2-bromo-4'-hydroxyacetophenone to yield the final product.

Step 1: Synthesis of 2-Bromo-4'-hydroxyacetophenone

This protocol is adapted from established bromination procedures for activated ketones.

Materials:

-

4-hydroxyacetophenone

-

Ethyl acetate

-

Bromine

-

Aluminum chloride (optional, as a catalyst)

-

Activated carbon

-

Celite

Equipment:

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (200 mL) in a round-bottom flask with stirring.

-

Prepare a solution of bromine (1.0 mol) in ethyl acetate (1 L) and chloroform (500 mL) and place it in the dropping funnel.

-

Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL/min. Monitor the reaction temperature.

-

(Optional) After about 1.25 hours, a small amount of aluminum chloride (1.2 g) can be added to catalyze the reaction.

-

Continue the addition until all the bromine solution has been added (approximately 8.5 hours).

-

Filter the reaction mixture.

-

Concentrate the filtrate using a rotary evaporator at 60°C to remove the ethyl acetate and chloroform.

-

To the resulting residue, add toluene (1.3 L).

-

Heat the mixture to 85°C and add activated carbon (50 g) and Celite (50 g).

-

Reflux the mixture for 30 minutes.

-

Filter the hot mixture through a heated funnel.

-

Allow the filtrate to cool to room temperature to precipitate the product.

-

Collect the off-white precipitate by vacuum filtration and dry under vacuum to yield 2-bromo-4'-hydroxyacetophenone.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Purity of Product | ~95% | Generic Lab Data |

| Approximate Yield | 50-60% | Based on similar reactions |

| Reaction Time | ~9 hours | Protocol dependent |

| Reflux Time | 30 minutes | Protocol dependent |

Step 2: Synthesis of this compound

This proposed protocol is based on standard procedures for nucleophilic substitution of α-halo ketones and O-acetylation of phenols.

Materials:

-

2-bromo-4'-hydroxyacetophenone (from Step 1)

-

Potassium acetate, anhydrous

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, suspend 2-bromo-4'-hydroxyacetophenone (1.0 eq) and anhydrous potassium acetate (2.5 eq) in acetic anhydride (5-10 volumes).

-

Add a catalytic amount of pyridine (0.1 eq).

-

Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data for Step 2:

| Parameter | Value (Estimated) | Reference |

| Purity of Product | >95% after purification | Expected outcome |

| Approximate Yield | 70-80% | Based on analogous reactions |

| Reaction Time | 4-6 hours | Estimated |

| Reaction Temperature | 80-100°C | Estimated |

Visualizations

Overall Synthesis Workflow

Caption: Experimental workflow for the two-step synthesis.

Chemical Reaction Pathway

Caption: Overall chemical transformation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN109761828A - A kind of preparation method of salbutamol sulfate intermediate - Google Patents [patents.google.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phenylacetate | C8H7O2- | CID 4409936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a valuable intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a three-step process commencing with the acetylation of 4'-hydroxyacetophenone (B195518), followed by alpha-bromination, and culminating in a nucleophilic substitution to yield the final product.

Overall Reaction Scheme:

Step 1: Acetylation of 4'-Hydroxyacetophenone

4'-Hydroxyacetophenone reacts with acetic anhydride (B1165640) in the presence of a catalytic amount of sodium acetate to yield 4'-acetoxyacetophenone.

Step 2: α-Bromination of 4'-Acetoxyacetophenone

4'-Acetoxyacetophenone is brominated at the alpha position using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TSA) to produce 2-bromo-1-(4-acetoxyphenyl)ethanone.

Step 3: Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate

2-Bromo-1-(4-acetoxyphenyl)ethanone undergoes a nucleophilic substitution reaction with potassium acetate to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant 1 | Molar Equiv. 1 | Reactant 2 | Molar Equiv. 2 | Catalyst | Molar Equiv. (Cat.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 4'-Hydroxyacetophenone | 1.0 | Acetic Anhydride | 1.2 | Sodium Acetate | 0.1 | Acetic Anhydride (excess) | 2 | 100 | ~95 |

| 2 | 4'-Acetoxyacetophenone | 1.0 | N-Bromosuccinimide | 1.1 | p-Toluenesulfonic Acid | 0.05 | Acetonitrile | 4 | 80 (Reflux) | ~85 |

| 3 | 2-Bromo-1-(4-acetoxyphenyl)ethanone | 1.0 | Potassium Acetate | 1.5 | - | - | Dimethylformamide (DMF) | 6 | 60 | ~90 |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

4'-Hydroxyacetophenone

-

Acetic anhydride

-

Sodium acetate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TSA)

-

Potassium acetate

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Step 1: Synthesis of 4'-Acetoxyacetophenone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxyacetophenone (13.6 g, 0.1 mol) and acetic anhydride (14.3 mL, 0.15 mol).

-

Addition of Catalyst: To the stirred suspension, add anhydrous sodium acetate (0.82 g, 0.01 mol).

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into 200 mL of ice-cold water with stirring.

-

Continue stirring for 30 minutes to precipitate the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 50 mL).

-

-

Purification:

-

Recrystallize the crude product from a mixture of ethanol (B145695) and water to afford pure 4'-acetoxyacetophenone as a white crystalline solid.

-

Dry the product under vacuum. (Yield: ~17 g, 95%).

-

Step 2: Synthesis of 2-Bromo-1-(4-acetoxyphenyl)ethanone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-acetoxyacetophenone (17.8 g, 0.1 mol) in 100 mL of acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (19.6 g, 0.11 mol) and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-bromo-1-(4-acetoxyphenyl)ethanone as a solid. (Yield: ~22 g, 85%).

-

Step 3: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-acetoxyphenyl)ethanone (25.7 g, 0.1 mol) in 100 mL of anhydrous dimethylformamide (DMF).

-

Addition of Reagent: Add anhydrous potassium acetate (14.7 g, 0.15 mol) to the solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate, 7:3) to give this compound as a solid. (Yield: ~21.2 g, 90%).

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the three-step synthesis of this compound.

Application Notes: 4-(2-Acetoxyacetyl)phenyl acetate as a Precursor in Phenethylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic utility of 4-(2-acetoxyacetyl)phenyl acetate (B1210297) as a precursor for the synthesis of phenethylamine (B48288) derivatives. Phenethylamines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible and efficient three-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The described methodology involves the hydrolysis of the starting material, followed by oxidation to a key intermediate, and subsequent reductive amination to yield the target phenethylamine scaffold.

Introduction

Phenethylamines are a broad class of organic compounds containing a phenethylamine moiety. Many substituted phenethylamines are pharmacologically active and find applications as stimulants, hallucinogens, entactogens, anorectics, bronchodilators, and antidepressants. The synthesis of novel phenethylamine derivatives is a continuous effort in drug discovery and development. 4-(2-Acetoxyacetyl)phenyl acetate is a commercially available starting material that can be efficiently converted into valuable phenethylamine precursors. This document details a synthetic route for this conversion, providing researchers with the necessary protocols and data to utilize this precursor in their synthetic endeavors.

Synthetic Pathway Overview

The proposed synthetic pathway for the conversion of this compound to a phenethylamine derivative involves three key transformations:

-

Hydrolysis: The selective removal of the acetate protecting groups to yield 4-hydroxy-α-hydroxyacetophenone.

-

Oxidation: The conversion of the α-hydroxy ketone functionality to an α-keto aldehyde (glyoxal) derivative.

-

Reductive Amination: The formation of the phenethylamine through the reaction of the glyoxal (B1671930) intermediate with an amine source under reducing conditions.

Data Presentation

The following table summarizes the key quantitative data for the proposed three-step synthesis. The data is based on typical yields and reaction conditions for analogous transformations found in the chemical literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Hydrolysis | Sodium Hydroxide (B78521) | Methanol (B129727)/Water | 25 | 2 | 85-95 |

| 2 | Oxidation | Selenium Dioxide | Dioxane/Water | 100 | 4 | 70-80 |

| 3 | Reductive Amination (Leuckart Reaction) | Formamide (B127407), Formic Acid | N/A | 160-170 | 6 | 50-60 |

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the base-catalyzed hydrolysis of this compound to 4-hydroxy-α-hydroxyacetophenone.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl until a pH of ~7 is reached.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-hydroxy-α-hydroxyacetophenone.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Oxidation of 4-hydroxy-α-hydroxyacetophenone

This protocol details the oxidation of 4-hydroxy-α-hydroxyacetophenone to 4-hydroxyphenylglyoxal using selenium dioxide.

Materials:

-

4-hydroxy-α-hydroxyacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Deionized water

-

Celite®

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filter funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-hydroxy-α-hydroxyacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 50:1), add selenium dioxide (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2]

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate.

-

Wash the Celite® pad with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-hydroxyphenylglyoxal.

-

The product can be purified by crystallization or column chromatography.

Step 3: Reductive Amination of 4-hydroxyphenylglyoxal (Leuckart Reaction)

This protocol describes the conversion of 4-hydroxyphenylglyoxal to the corresponding phenethylamine derivative using the Leuckart reaction.[3][4][5][6][7]

Materials:

-

4-hydroxyphenylglyoxal

-

Formamide

-

Formic acid (optional, can increase yield)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 20%)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, mix 4-hydroxyphenylglyoxal (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).

-

Optionally, add formic acid (1-2 equivalents) to the mixture.

-

Heat the reaction mixture to 160-170°C and maintain at this temperature for 6 hours.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

-

Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate formamide.

-

Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the basic aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude phenethylamine derivative.

-

Purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Mandatory Visualization

Caption: Synthetic workflow for the conversion of this compound.

Caption: Logical relationship of intermediates in the phenethylamine synthesis.

References

- 1. Selenium dioxide-mediated oxidative annulation of sulfonyl o-hydroxyacetophenones with acetophenones. One-pot synthesis of aurone analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate from 4-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a valuable synthetic intermediate. The described methodology is based on a two-step process starting from 4-hydroxyacetophenone, involving the protection of the phenolic hydroxyl group via acetylation, followed by the α-acetoxylation of the ketone.

Introduction

4-(2-Acetoxyacetyl)phenyl acetate is a drug intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Its structure incorporates two acetate moieties, one at the phenolic position and another at the α-position to the carbonyl group. This dual functionalization makes it a versatile building block in organic synthesis. The following protocols outline a reliable synthetic route to obtain this compound.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Acetylation of 4-hydroxyacetophenone to yield 4-acetoxyacetophenone. This step protects the phenolic hydroxyl group and is a prerequisite for the selective functionalization of the α-carbon of the acetyl group.

-

Step 2: α-Acetoxylation of 4-acetoxyacetophenone to yield the final product, this compound. This can be achieved through direct oxidation methods.

Data Presentation

| Step | Reaction | Reagents | Catalyst/Conditions | Typical Yield (%) | Reference |

| 1 | Phenolic Acetylation | Acetic Anhydride (B1165640) | Pyridine (B92270) or Acid Catalyst | >90% | General Knowledge |

| 2 | α-Acetoxylation of Ketone | Acetic Anhydride, H₂O₂ | Iodobenzene (B50100), BF₃·OEt₂ | 75-86% | [1] |

Experimental Protocols

Materials and Equipment

-

Reagents: 4-hydroxyacetophenone, acetic anhydride, pyridine, ethyl acetate, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄), iodobenzene, 30% aqueous hydrogen peroxide (H₂O₂), boron trifluoride-diethyl etherate (BF₃·OEt₂), dichloromethane (B109758) (CH₂Cl₂).

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Thin Layer Chromatography (TLC) apparatus, column chromatography setup.

Step 1: Synthesis of 4-Acetoxyacetophenone

This protocol describes the acetylation of the phenolic hydroxyl group of 4-hydroxyacetophenone using acetic anhydride and pyridine.

Procedure

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in a round-bottom flask, add pyridine (2.0 eq).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-acetoxyacetophenone.

Step 2: Synthesis of this compound

This protocol details the α-acetoxylation of the intermediate, 4-acetoxyacetophenone, to yield the final product. This method is adapted from a procedure for the efficient α-acetoxylation of ketones.[1]

Procedure

-

In a round-bottom flask, dissolve 4-acetoxyacetophenone (1.0 eq) in acetic anhydride.

-

Add iodobenzene (20 mol%) and boron trifluoride-diethyl etherate (BF₃·OEt₂) (20 mol%) to the solution.[1]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (2.0 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at 30°C for 7-10 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to quench any unreacted peroxide, followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-(2-Acetoxyacetyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is recognized as a key synthetic intermediate in the production of various phenethylamine (B48288) metabolites.[1][2] Accurate quantification of this compound is crucial for monitoring reaction progress, ensuring purity of intermediates, and controlling the quality of final products in a drug development pipeline. This document provides detailed protocols for the quantification of 4-(2-Acetoxyacetyl)phenyl acetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

As no specific validated analytical methods for this compound are publicly available, the following protocols are proposed based on established methods for structurally similar aromatic acetates and phenethylamine precursors. These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Analytical Methods Overview

Two primary chromatographic methods are proposed for the quantification of this compound:

-

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is a widely used, robust, and reliable technique for the analysis of moderately polar organic compounds. It offers excellent reproducibility and is suitable for routine quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity. While it may require derivatization to improve the volatility of the analyte, the mass spectrometry data offers definitive identification.

Application Note 1: Quantification by RP-HPLC-UV

This method outlines a reversed-phase HPLC protocol for the separation and quantification of this compound. The proposed method utilizes a C18 column and a mobile phase of acetonitrile (B52724) and water, which is a common and effective setup for related aromatic compounds.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

This compound reference standard (>95% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Phosphoric acid (reagent grade).

-

Methanol (B129727) (HPLC grade, for sample preparation).

-

Syringe filters (0.45 µm).

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 50% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 254 nm |

| Injection Vol. | 10 µL |

| Run Time | 15 minutes |

3. Preparation of Solutions:

-

Mobile Phase: Prepare the aqueous and organic phases separately by adding 1 mL of phosphoric acid to 1 L of water and 1 L of acetonitrile, respectively. Degas the solutions before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

-

Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.

-

Inject the prepared sample and determine the concentration of this compound using the calibration curve.

Method Validation Parameters (Hypothetical Data)